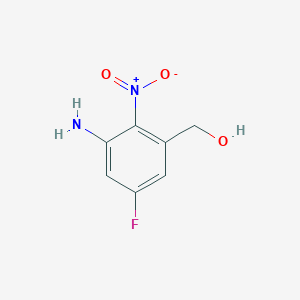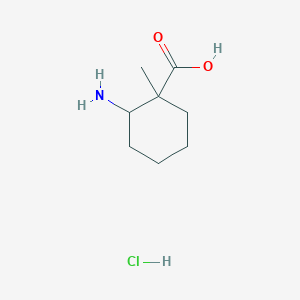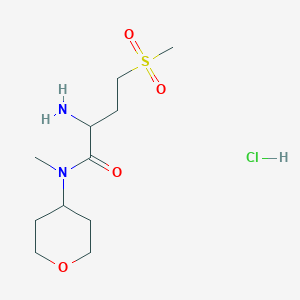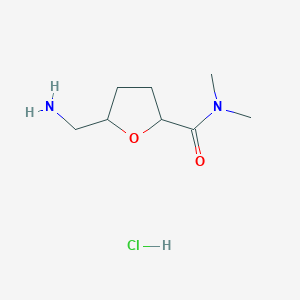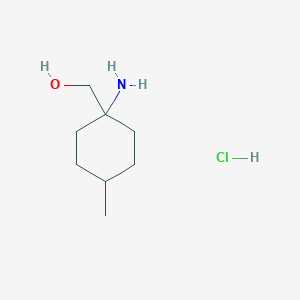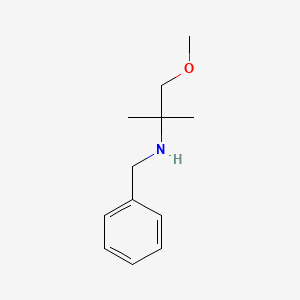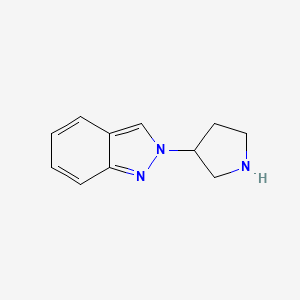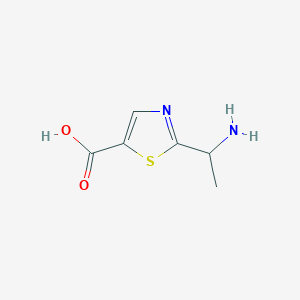
2-(1-Aminoethyl)thiazole-5-carboxylic acid
Übersicht
Beschreibung
“2-(1-Aminoethyl)thiazole-5-carboxylic acid” is a compound that contains a thiazole ring, which is a type of heterocyclic compound. The thiazole ring is a five-membered ring containing one sulfur atom, one nitrogen atom, and three carbon atoms .
Synthesis Analysis
The synthesis of 2-aminothiazole-based compounds, including “2-(1-Aminoethyl)thiazole-5-carboxylic acid”, has been the subject of several studies . These compounds are synthesized using various synthetic strategies, including N-substitution, 3-substitution, 4-substitution, multi-substitution, and the addition of aryl/alkyl substituents or acyl/other substituents . The synthetic pathways of these 2-aminothiazoles are associated with four different biological activities: anticancer, antioxidant, antimicrobial, and anti-inflammatory activities .Molecular Structure Analysis
The molecular structure of “2-(1-Aminoethyl)thiazole-5-carboxylic acid” includes a thiazole ring, an aminoethyl group, and a carboxylic acid group . The presence of these functional groups contributes to the compound’s biological activities.Chemical Reactions Analysis
2-Aminothiazole-based compounds, including “2-(1-Aminoethyl)thiazole-5-carboxylic acid”, have been found to exhibit potent and selective nanomolar inhibitory activity against a wide range of human cancerous cell lines . This suggests that these compounds may undergo chemical reactions with biological targets, leading to their observed biological activities.Wissenschaftliche Forschungsanwendungen
Antibacterial Applications
2-Aminothiazoles, including 2-(1-Aminoethyl)thiazole-5-carboxylic acid, are utilized as starting materials for synthesizing heterocyclic analogues with antibacterial properties. These compounds can be designed to target specific bacterial strains and are valuable in developing new antibiotics to combat resistant bacteria .
Antifungal Applications
Similarly, the antifungal properties of 2-aminothiazoles make them useful in creating treatments for fungal infections. Their ability to inhibit the growth of various fungi can lead to effective medications for conditions such as athlete’s foot, ringworm, and candidiasis .
Anti-HIV Applications
The potential anti-HIV activity of 2-aminothiazoles is significant in the ongoing fight against HIV/AIDS. These compounds can be engineered to interfere with the replication cycle of the virus, offering a promising avenue for new antiretroviral drugs .
Antioxidant Applications
As antioxidants, 2-aminothiazoles can help neutralize free radicals in the body, which are linked to various diseases and aging processes. This property is beneficial in developing supplements or treatments that aim to reduce oxidative stress .
Antitumor Applications
The antitumor activity of 2-aminothiazoles has been documented against a wide range of human cancerous cell lines, including breast, leukemia, lung, colon, CNS, melanoma, ovarian, renal, and prostate cancers. These compounds can be tailored to selectively target cancer cells while sparing healthy cells .
Anthelmintic Applications
2-Aminothiazoles have shown promise as anthelmintic agents, which are used to treat parasitic worm infections. By disrupting the biological processes of worms, these compounds can effectively clear infections without significant toxicity to the host .
Anti-inflammatory & Analgesic Applications
The anti-inflammatory and analgesic properties of 2-aminothiazoles make them suitable for developing pain relief medications and treatments for inflammatory conditions such as arthritis and inflammatory bowel disease .
Thyroid Inhibition in Hyperthyroidism
2-Aminothiazole derivatives can act as thyroid inhibitors, offering a therapeutic approach for managing hyperthyroidism by reducing thyroid hormone production and alleviating symptoms associated with this condition .
Each of these applications represents a unique field where 2-(1-Aminoethyl)thiazole-5-carboxylic acid could potentially contribute to scientific research and development of new treatments.
Wirkmechanismus
Target of Action
It’s known that 2-aminothiazole derivatives have been used in the development of anticancer drugs such as dasatinib and alpelisib . These drugs target a wide range of human cancerous cell lines such as breast, leukemia, lung, colon, CNS, melanoma, ovarian, renal, and prostate .
Mode of Action
Some thiazole derivatives, like voreloxin, bind to dna and interact with topoisomerase ii, resulting in dna double-strand breaks, a g2 stop, and ultimately, cell death .
Biochemical Pathways
2-aminothiazole derivatives are known to exhibit a broad pharmacological spectrum, including antiviral, antimicrobial, anticancer, anticonvulsant, antidiabetic, antihypertensive, antileishmanial, and anti-inflammatory activities .
Result of Action
It’s known that 2-aminothiazole derivatives can exhibit potent and selective nanomolar inhibitory activity against a wide range of human cancerous cell lines .
Eigenschaften
IUPAC Name |
2-(1-aminoethyl)-1,3-thiazole-5-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H8N2O2S/c1-3(7)5-8-2-4(11-5)6(9)10/h2-3H,7H2,1H3,(H,9,10) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZXTOHPCVEPZUIA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=NC=C(S1)C(=O)O)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H8N2O2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
172.21 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(1-Aminoethyl)thiazole-5-carboxylic acid | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




